molecular formula C18H19NO2 B309548 N-(4-benzoylphenyl)-2-methylbutanamide

N-(4-benzoylphenyl)-2-methylbutanamide

Cat. No.: B309548
M. Wt: 281.3 g/mol
InChI Key: GASKZHVEXCSTMX-UHFFFAOYSA-N
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Description

N-(4-Benzoylphenyl)-2-methylbutanamide is an amide derivative characterized by a benzoyl-substituted phenyl ring linked to a 2-methylbutanamide group. The benzoylphenyl moiety is a recurring pharmacophore in hypolipidemic agents, while the 2-methylbutanamide group contributes to molecular stability and interaction with biological targets .

Properties

Molecular Formula

C18H19NO2

Molecular Weight

281.3 g/mol

IUPAC Name

N-(4-benzoylphenyl)-2-methylbutanamide

InChI

InChI=1S/C18H19NO2/c1-3-13(2)18(21)19-16-11-9-15(10-12-16)17(20)14-7-5-4-6-8-14/h4-13H,3H2,1-2H3,(H,19,21)

InChI Key

GASKZHVEXCSTMX-UHFFFAOYSA-N

SMILES

CCC(C)C(=O)NC1=CC=C(C=C1)C(=O)C2=CC=CC=C2

Canonical SMILES

CCC(C)C(=O)NC1=CC=C(C=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs

Substitutions on the Phenyl Ring
  • N-(4-Methoxyphenyl)-2-methylbutanamide Derivatives (): Schiff base derivatives like N-(4-methoxybenzylidene)-2-methylbutanamide exhibit antibacterial activity.
  • N-(4-Bromo-2-methylphenyl)-2-phenylbutanamide ():
    This brominated analog has a molecular weight of 332.23 g/mol. The bromine atom introduces steric bulk and lipophilicity, which may alter binding affinity to targets like peroxisome proliferator-activated receptors (PPARs) compared to the benzoyl group .

Modifications to the Amide Side Chain
  • N-(4-Benzoylphenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide ():
    The trifluoro and hydroxy substituents on the propanamide chain enhance stereochemical complexity. Enzymatic resolution using lipases enables selective synthesis of the (S)-enantiomer, which demonstrates higher bioactivity in preclinical models .

  • N-(3-Oxocyclohexyl)-(S)-(+)-2-methylbutanamide ():
    This cyclohexane-containing derivative achieves 91% enantiomeric excess (ee) via chiral chromatography. The oxocyclohexyl group introduces conformational rigidity, contrasting with the planar benzoylphenyl group in the target compound .

Functional Analogs with Heterocyclic Moieties

Indole-2-Carboxamide Derivatives ():
  • N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (Compound 3): At 15 mg/kg, this derivative reduced plasma triglycerides by 31% and increased HDL cholesterol in hyperlipidemic rats, comparable to bezafibrate.
Pyrrole-2-Carboxamide Derivatives ():
  • N-(4-Benzoylphenyl)pyrrole-2-carboxamide (Compounds 3 and 5) :
    These compounds reduced total cholesterol by 22% and triglycerides by 34% in Triton WR-1339-induced hyperlipidemic rats. The pyrrole ring’s electron-rich nature improves binding to lipid-regulating enzymes compared to aliphatic amides .
Maleimide Derivatives ():
  • N-(4-Benzoylphenyl)maleimide (Compound 20c) :
    Substitution of the maleimide’s aryl ring with heterocycles (e.g., 2-pyridyl in Compound 26n) increased anticancer potency (IC50 = 0.12 µM vs. 0.45 µM in MCF-7 cells). The maleimide’s electrophilic carbonyl group enables covalent binding to cysteine residues, a feature absent in 2-methylbutanamide .

Pharmacological and Physicochemical Properties

Table 1: Key Comparisons of Structural and Functional Analogs
Compound Molecular Formula Molecular Weight (g/mol) Key Activity/IC50 Notable Substituents Reference
N-(4-Benzoylphenyl)-2-methylbutanamide C₁₈H₁₉NO₂ 281.35 Not reported Benzoylphenyl, 2-methylbutanamide -
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide C₂₂H₁₅FN₂O₂ 358.37 31% TG reduction at 15 mg/kg Fluoroindole, benzoylphenyl
N-(4-Benzoylphenyl)pyrrole-2-carboxamide C₁₈H₁₄N₂O₂ 290.32 34% TG reduction Pyrrole, benzoylphenyl
N-(4-Benzoylphenyl)maleimide (26n) C₂₀H₁₄N₂O₃ 330.34 IC50 = 0.12 µM (MCF-7) Maleimide, 2-pyridyl
N-(4-Bromo-2-methylphenyl)-2-phenylbutanamide C₁₇H₁₈BrNO 332.23 Not reported Bromophenyl, phenylbutanamide
Key Observations :
  • Lipid-Lowering Efficacy : Indole and pyrrole carboxamides outperform 2-methylbutanamide derivatives in triglyceride reduction, likely due to enhanced PPAR-α/γ agonism .
  • Anticancer Activity : Maleimide derivatives exhibit superior cytotoxicity, attributed to reactive carbonyl groups enabling covalent target modification .
  • Stereochemical Impact : Enantiomerically pure analogs (e.g., ) highlight the role of chirality in optimizing pharmacokinetics .

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